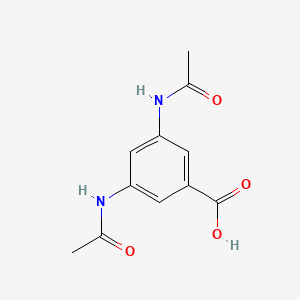

3,5-Diacetamidobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 369057. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-diacetamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-6(14)12-9-3-8(11(16)17)4-10(5-9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDTXYBZWNEYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67070-21-7 (mono-hydrochloride salt) | |

| Record name | 3,5-Diacetamidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007743397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2064789 | |

| Record name | Benzoic acid, 3,5-bis(acetylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7743-39-7 | |

| Record name | 3,5-Bis(acetylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7743-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diacetamidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007743397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7743-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-bis(acetylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-bis(acetylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(acetylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIACETAMIDOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHS48E2MRA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Diacetamidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diacetamidobenzoic acid is a synthetically important organic compound characterized by a benzoic acid core substituted with two acetamido groups at the 3 and 5 positions. This trifunctional molecule serves as a versatile building block in organic synthesis, most notably as a key intermediate in the preparation of iodinated contrast agents used in medical imaging, such as diatrizoic acid.[1] Its unique structure, featuring both amide and carboxylic acid functionalities, imparts a specific reactivity profile that is of interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound and its Precursor

| Property | This compound | 3,5-Diaminobenzoic Acid |

| Molecular Formula | C₁₁H₁₂N₂O₄ | C₇H₈N₂O₂ |

| Molecular Weight | 236.22 g/mol [1] | 152.15 g/mol [2] |

| CAS Number | 7743-39-7[1] | 535-87-5[2] |

| Appearance | - | White to grey powder[3] |

| Melting Point | - | 235-238 °C (decomposes) |

| Solubility | - | Slightly soluble in water; soluble in alcohol and ether[2] |

| pKa | - | 5.30 (25 °C)[3] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is through the diacetylation of its precursor, 3,5-diaminobenzoic acid, using an acetylating agent like acetic anhydride.[1][4]

Experimental Protocol: Synthesis of this compound[5]

Materials:

-

3,5-Diaminobenzoic acid

-

Deionized water

-

Acetic anhydride

Procedure:

-

Suspend 3,5-diaminobenzoic acid in deionized water in a reaction vessel equipped with a stirrer and a thermometer.

-

Heat the suspension to 70-75 °C with continuous stirring.

-

Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur.

-

Maintain the reaction temperature between 70-80 °C during the addition.

-

After the addition is complete, continue stirring at 70-75 °C for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature, which will cause the product, this compound, to precipitate out of the solution.

-

Filter the precipitate and wash it with cold deionized water.

-

Dry the final product under vacuum at 60-70 °C to a constant weight.

-

The purity of the synthesized this compound can be verified using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three functional groups: two amide groups and one carboxylic acid group.

-

Carboxylic Acid Group: The carboxylic acid moiety is a site for various chemical transformations, including esterification, salt formation, and further amide bond formation.[1]

-

Esterification: Can be achieved by reacting with an alcohol in the presence of an acid catalyst (Fischer-Speier esterification) or using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) (Steglich esterification) for acid-sensitive substrates.[5]

-

Amide Bond Formation: The carboxylic acid can be activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) to react with amines and form new amide bonds.[1]

-

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. A significant application demonstrating this reactivity is the iodination of this compound to produce precursors for iodinated contrast agents.[4]

Application in the Synthesis of Diatrizoic Acid

A prime example of the reactivity of this compound is its role as a precursor in the synthesis of Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), a widely used X-ray contrast agent.[6] This synthesis involves the controlled iodination of the aromatic ring.

Experimental Protocol: Iodination of this compound[5]

Materials:

-

This compound

-

Glacial acetic acid

-

Iodine monochloride (ICl)

-

Sodium thiosulfate solution

Procedure:

-

Dissolve this compound in glacial acetic acid in a reaction vessel protected from light.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of iodine monochloride (2.0 equivalents) in glacial acetic acid dropwise to the cooled solution while stirring vigorously.

-

Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, pour the reaction mixture into a stirred solution of ice-water containing sodium thiosulfate to quench any unreacted iodine.

-

The crude iodinated product will precipitate. Filter the solid, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.

-

Dry the crude product under vacuum.

Spectral and Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of this compound and its derivatives.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Information Obtained |

| ¹H NMR Spectroscopy | Provides information about the chemical environment of hydrogen atoms. The spectrum of this compound is expected to show characteristic signals for the aromatic protons and the protons of the two acetamido groups.[1] |

| ¹³C NMR Spectroscopy | Complements ¹H NMR by providing information on the carbon framework, with distinct signals for the carboxylic acid carbon, aromatic carbons, and the carbons of the acetamido groups.[1] |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. Expected characteristic absorption bands include O-H stretch of the carboxylic acid, N-H stretch of the amide, and C=O stretches of both the carboxylic acid and amide groups. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern of the molecule, which aids in structural confirmation. |

| High-Performance Liquid Chromatography (HPLC) | Used for purity assessment, reaction monitoring, and purification. It provides information on the retention time and purity percentage. |

Experimental Protocols for Spectral Analysis

Detailed experimental protocols for acquiring NMR, IR, and MS data are crucial for reproducible and accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Use a 400 MHz or higher spectrometer. Acquire a standard one-dimensional proton spectrum with a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.[7]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024-4096 scans.[7]

-

Data Processing: Apply Fourier transformation, phase the spectra, and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.[7]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Use either the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly onto the ATR crystal or prepare a KBr pellet.

-

Data Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer. Record a background spectrum and then the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[7]

-

Data Processing: The instrument software will generate the absorbance or transmittance spectrum. Label the significant peaks with their wavenumbers.[7]

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source.

-

Data Acquisition: Use a mass spectrometer with an Electrospray Ionization (ESI) source. Acquire the mass spectrum in both positive and negative ion modes over an appropriate mass range (e.g., m/z 100-1000).[7]

-

Data Processing: The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z). Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern for structural information.[7]

Biological Activity and Applications in Drug Development

Currently, there is limited information available in the public domain regarding the specific biological activity of this compound itself. Its primary significance in drug development lies in its role as a key intermediate in the synthesis of pharmaceuticals, particularly iodinated contrast agents.[6] The precursor, 3,5-diaminobenzoic acid (DABA), and its derivatives are utilized in various fields, including pharmaceuticals, materials science, and as building blocks for creating libraries of compounds for screening in drug discovery.[8] The biological efficacy of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring, which can influence properties like antimicrobial, antioxidant, and anti-inflammatory activities. Further research is needed to explore the potential biological activities of this compound.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined role in the production of iodinated contrast agents. Its chemical properties are governed by the interplay of its carboxylic acid and dual amide functionalities, offering multiple avenues for chemical modification. While specific experimental data on some of its physical properties are not extensively documented, its synthesis and reactivity are well-understood. The analytical techniques and protocols outlined in this guide provide a robust framework for the characterization and quality control of this important compound in research and drug development settings. Future investigations into its potential biological activities could unveil new applications for this versatile molecule.

References

- 1. This compound | 7743-39-7 | Benchchem [benchchem.com]

- 2. 3,5-Diaminobenzoic Acid [drugfuture.com]

- 3. 3,5-Diaminobenzoic acid CAS#: 535-87-5 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis of 3,5-Diacetamidobenzoic Acid from 3,5-Diaminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-diacetamidobenzoic acid, a key intermediate in the preparation of various pharmaceutical compounds, including reference standards for X-ray contrast agents.[1] This document details the experimental protocol for the acetylation of 3,5-diaminobenzoic acid, presents key quantitative data in a structured format, and illustrates the experimental workflow from synthesis to its application as an intermediate.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented below.

| Property | 3,5-Diaminobenzoic Acid | This compound |

| Molecular Formula | C₇H₈N₂O₂[2] | C₁₁H₁₂N₂O₄ |

| Molecular Weight | 152.15 g/mol [2] | 236.22 g/mol |

| CAS Number | 535-87-5[2] | 7743-39-7 |

| Appearance | White to grey powder[3] | Off-white solid |

| Melting Point | 235-238 °C (decomposes)[4] | Not explicitly available |

| Solubility | Slightly soluble in water; soluble in alcohol and ether.[2] | Soluble in hot water, precipitates upon cooling.[1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is achieved through the diacetylation of the amino groups of 3,5-diaminobenzoic acid using acetic anhydride.[1]

Reaction Scheme

Materials and Reagents

| Reagent | Grade |

| 3,5-Diaminobenzoic acid | Reagent Grade (98%+)[4] |

| Acetic Anhydride | Reagent Grade |

| Deionized Water | High-Purity |

Experimental Procedure

-

Suspension Preparation : In a reaction vessel equipped with a magnetic stirrer and a thermometer, suspend 3,5-diaminobenzoic acid in deionized water.[1]

-

Heating : Heat the suspension to a temperature of 70-75 °C with continuous stirring.[1]

-

Addition of Acetic Anhydride : Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur. It is crucial to control the addition rate to maintain the reaction temperature between 70-80 °C.[1]

-

Reaction Completion : After the complete addition of acetic anhydride, continue stirring the reaction mixture at 70-75 °C for a period of 1-2 hours to ensure the reaction proceeds to completion.[1]

-

Product Precipitation : Cool the reaction mixture to room temperature. The desired product, this compound, will precipitate out of the solution as a solid.[1]

-

Isolation and Purification : Isolate the precipitated solid by filtration. Wash the filter cake with cold deionized water to remove any unreacted starting materials and acetic acid.[1]

-

Drying : Dry the purified product under vacuum at a temperature of 60-70 °C until a constant weight is achieved.[1]

Reaction Parameters

| Parameter | Value |

| Reaction Temperature | 70-80 °C[1] |

| Reaction Time | 1-2 hours[1] |

| Solvent | Deionized Water[1] |

| Acylating Agent | Acetic Anhydride[1] |

| Work-up Procedure | Precipitation and Filtration[1] |

Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two acetyl methyl groups, the aromatic protons, and the carboxylic acid proton. |

| ¹³C NMR | Signals for the aromatic carbons, the carbonyl carbons of the acetyl and carboxylic acid groups, and the methyl carbons of the acetyl groups. |

| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and aromatic C-H stretching. |

Experimental Workflow: From Synthesis to Application

This compound serves as a crucial intermediate in the synthesis of reference standards for pharmaceutical quality control. A significant application is in the preparation of an impurity standard for Diatrizoic Acid, a widely used X-ray contrast agent.[1][5] The following diagram illustrates this workflow.

Caption: Synthetic and application workflow for this compound.

This workflow demonstrates the synthesis of this compound and its subsequent conversion to Diatrizoic Acid, which is then purified to serve as a reference standard in the quality control of the final drug product.[5][6] The reference standard is crucial for the accurate identification and quantification of impurities, ensuring the safety and efficacy of the pharmaceutical product.[5]

References

An In-depth Technical Guide to 3,5-Diacetamidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diacetamidobenzoic acid, identified by the CAS Number 7743-39-7 , is a trifunctional chemical building block featuring a central benzene ring substituted with a carboxylic acid group and two acetamido groups at the 3 and 5 positions.[1][2] Its structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[2] A primary application of this compound is as a precursor in the synthesis of iodinated contrast agents, such as diatrizoic acid, and as a crucial reference standard for identifying and quantifying impurities in drug substances to ensure their quality, safety, and efficacy.[3]

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These properties are derived from computational models and established chemical databases.

| Property | Value | Source |

| CAS Number | 7743-39-7 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [1] |

| Molecular Weight | 236.22 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,5-Bis(acetylamino)benzoic acid | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| XLogP3-AA (LogP) | -0.2 | [1] |

| Appearance | White to light beige crystalline powder | |

| Melting Point | 235-238 °C (decomposes) | [4][5] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the diacetylation of its precursor, 3,5-diaminobenzoic acid.[2][3]

Experimental Protocol: Acetylation of 3,5-Diaminobenzoic Acid

This protocol is adapted from established procedures for the acetylation of aromatic amines.[3]

Materials:

-

3,5-Diaminobenzoic acid

-

Acetic anhydride

-

Deionized water

-

Hydrochloric acid (for pH adjustment, if necessary)

Procedure:

-

Suspend 3,5-diaminobenzoic acid in deionized water within a reaction vessel equipped with a magnetic stirrer and a thermometer.

-

Heat the suspension to approximately 70-75 °C while stirring.[3]

-

Slowly and carefully add acetic anhydride to the heated suspension. The reaction is exothermic, and the temperature should be maintained between 70-80 °C.[3]

-

After the complete addition of acetic anhydride, continue to stir the reaction mixture at 70-75 °C for an additional 1-2 hours to ensure the reaction proceeds to completion.[3]

-

Allow the reaction mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.[3]

-

Collect the precipitate by filtration and wash it thoroughly with cold deionized water to remove any unreacted starting materials and byproducts.[3]

-

Dry the final product under a vacuum at 60-70 °C until a constant weight is achieved.[3]

-

The purity of the synthesized compound can be assessed using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The primary role of this compound is as a key intermediate and reference standard in the pharmaceutical industry.

Intermediate for Contrast Agent Synthesis

This compound is a known precursor to Diatrizoic Acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), a widely used X-ray contrast agent that enhances the visibility of internal structures in medical imaging.[2]

Impurity Reference Standard

In the manufacturing of Diatrizoic Acid, related substances can arise as impurities. 3,5-Diacetamido-2,4-diiodobenzoic acid is a key process-related impurity.[3][6] Therefore, a well-characterized standard of this impurity is essential for the following quality control applications:

-

Impurity Quantification: A solution of the reference standard at a known concentration is used to calibrate analytical instruments, enabling the accurate measurement of the impurity in batches of the active pharmaceutical ingredient (API).[3]

-

Method Validation: The standard is critical for validating analytical methods, ensuring specificity, linearity, accuracy, and precision for the detection of the impurity.[3]

Quality Control Application Workflow

Caption: Application workflow of the reference standard in quality control.

Analytical Characterization

While comprehensive experimental spectral data for this compound is not widely published, this section provides predicted data and standardized protocols for its empirical analysis.[7]

Predicted Spectral Data

The following table outlines the expected spectral characteristics based on the molecule's structure.

| Technique | Predicted Key Signals / Characteristics |

| ¹H NMR | Signals for aromatic protons, a singlet for the six protons of the two acetamido (-NHCOCH₃) groups, and a signal for the carboxylic acid proton.[2] |

| ¹³C NMR | Distinct signals for the carboxylic acid carbon, aromatic carbons, and the carbonyl and methyl carbons of the acetamido groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (from both amide and carboxylic acid), and aromatic C-H and C=C bonds. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the compound's molecular weight (236.22 g/mol ).[1] |

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Materials & Equipment:

-

Synthesized this compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the dried compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters may include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[7]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This generally requires more scans than ¹H NMR. Typical parameters may include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.[7]

-

Data Processing: Apply Fourier transformation to the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[7]

Analytical Workflow Diagram

Caption: Workflow for the structural analysis of the compound.

Safety and Handling

Detailed safety data for this compound is not extensively documented. However, information for its precursor, 3,5-diaminobenzoic acid, provides a basis for handling related compounds. Standard laboratory safety practices should always be followed.

| Hazard Class | Precautionary Statements and Measures (based on precursor 3,5-diaminobenzoic acid) | Source |

| Eye Irritation | Causes serious eye irritation (H319). Wear chemical safety goggles. In case of contact, rinse cautiously with water for several minutes.[8][9] | [8][9] |

| Skin Irritation | Causes skin irritation (H315). Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[8][9] | [8][9] |

| Respiratory | May cause respiratory irritation (H335). Avoid breathing dust. Use only outdoors or in a well-ventilated area.[8][9] | [8][9] |

| Handling | Avoid all unnecessary exposure. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[8] | [8] |

| Storage | Keep in the original container in a cool, well-ventilated place. Keep container tightly closed and store away from strong acids, bases, and sources of ignition.[8] | [8] |

References

- 1. 3,5-Bis(acetylamino)benzoic acid | C11H12N2O4 | CID 49351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7743-39-7 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 3,5-Diaminobenzoic acid | 535-87-5 [chemicalbook.com]

- 5. 3,5-Diaminobenzoic acid 98 535-87-5 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to 3,5-Diacetamidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Diacetamidobenzoic acid, a key chemical intermediate. The document details its physicochemical properties, experimental protocols for its synthesis, and its significant applications in the pharmaceutical industry, particularly in the context of drug development and quality control.

Physicochemical Properties

This compound is an organic compound featuring a central benzene ring substituted with a carboxylic acid group and two acetamido groups at the 3 and 5 positions.[1] This trifunctional structure makes it a valuable building block in the synthesis of more complex molecules.[1]

| Property | Value | Reference |

| Molecular Weight | 236.22 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [3] |

| CAS Number | 7743-39-7 | [1] |

| IUPAC Name | 3,5-bis(acetylamino)benzoic acid | [2] |

| Synonyms | 3,5-Bis(acetylamino)benzoic acid | [2] |

| Appearance | Off-white to pale yellow powder | [4] |

Synthesis of this compound

The primary route for synthesizing this compound is through the diacetylation of its precursor, 3,5-diaminobenzoic acid (DABA).[1] DABA itself is a versatile AB2-type monomer used in the creation of hyperbranched polyamides and dendrimers.[1] The acetylation reaction is a standard procedure in organic synthesis.

This protocol is adapted from established methods for the acetylation of aromatic amines.[4]

Materials:

-

3,5-Diaminobenzoic acid (CAS: 535-87-5)[5]

-

Acetic anhydride

-

Deionized water

Procedure:

-

Suspend 3,5-diaminobenzoic acid in deionized water within a reaction vessel equipped with a stirrer and thermometer.[4]

-

Heat the suspension to 70-75 °C while stirring.[4]

-

Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur. It is crucial to maintain the reaction temperature between 70-80 °C.[4]

-

After the addition of acetic anhydride is complete, continue to stir the mixture at 70-75 °C for an additional 1-2 hours to ensure the reaction proceeds to completion.[4]

-

Cool the reaction mixture to room temperature, which will cause the product, this compound, to precipitate out of the solution.[4]

-

Filter the precipitate and wash it thoroughly with cold deionized water.[4]

-

Dry the final product under vacuum at 60-70 °C until a constant weight is achieved.[4]

-

The purity of the synthesized intermediate can be verified using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

Applications in Research and Drug Development

While not extensively studied as a standalone compound, this compound holds significant importance as a key intermediate in medicinal chemistry.[1]

A major application of this compound is serving as a precursor in the synthesis of iodinated X-ray contrast agents.[1] For instance, it is a direct forerunner to diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), a widely used contrast agent for medical imaging.[1] It is also an intermediate in the synthesis of related compounds like 3,5-Diacetamido-2,4-diiodobenzoic acid, which is a known impurity of Diatrizoic Acid.[4]

In the context of pharmaceutical manufacturing, precise identification and quantification of impurities are critical for ensuring the quality, safety, and efficacy of a drug product.[4] 3,5-Diacetamido-2,4-diiodobenzoic acid, synthesized from the title compound, is utilized as a key impurity reference standard in the quality control of Diatrizoic Acid.[4][6]

Key Roles as a Reference Standard:

-

Impurity Quantification: A solution of the reference standard at a known concentration is used to calibrate analytical instruments, enabling the accurate measurement of the impurity in batches of the active pharmaceutical ingredient (API) or the final drug product.[4]

-

Method Validation: The standard is essential for validating analytical methods, confirming parameters such as specificity, linearity, accuracy, precision, and the limit of detection for the impurity.[4]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of this compound and its derivatives.

| Analytical Method | Expected Signals / Characteristics |

| ¹H NMR Spectroscopy | Characteristic signals for the protons of the two acetamido groups (-NHCOCH₃), which typically appear as a singlet integrating to six protons, alongside distinct signals for the aromatic protons.[1] |

| ¹³C NMR Spectroscopy | Signals corresponding to the aromatic carbons, the carbonyl carbons of both the acetyl and carboxylic acid groups, and the methyl carbons.[4] |

| Infrared (IR) Spectroscopy | Characteristic absorption peaks indicating the presence of N-H, C=O (from both amide and carboxylic acid), and other functional group bonds.[4][6] |

| High-Performance Liquid Chromatography (HPLC) | A primary tool for assessing purity by separating the main compound from any precursors or side-products.[4][6] |

| Mass Spectrometry (MS) | Provides definitive identification based on the compound's precise mass-to-charge ratio when coupled with a separation technique like HPLC.[6] |

| Elemental Analysis | The percentage composition of C, H, N, and O should be within ±0.4% of the theoretical values calculated from the molecular formula.[4] |

Conclusion

This compound is a pivotal intermediate compound in the pharmaceutical industry. Its significance lies not in its direct therapeutic applications but in its crucial role as a foundational building block for the synthesis of essential medical products like iodinated contrast agents. Furthermore, its derivatives serve as indispensable reference standards for ensuring the stringent quality control of these life-saving drugs. The well-defined protocols for its synthesis and characterization underscore its utility and importance for professionals in drug development and chemical research.

References

- 1. This compound | 7743-39-7 | Benchchem [benchchem.com]

- 2. 3,5-Bis(acetylamino)benzoic acid | C11H12N2O4 | CID 49351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. 3,5-Diaminobenzoic Acid [drugfuture.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of 3,5-Diacetamidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diacetamidobenzoic acid is a trifunctional organic compound featuring a central benzene ring substituted with a carboxylic acid group and two acetamido groups at the 3 and 5 positions.[1] Its molecular formula is C₁₁H₁₂N₂O₄.[1][2] This molecule serves as a valuable building block in the synthesis of more complex molecular architectures, notably as a precursor to diatrizoic acid, a widely used X-ray contrast medium.[1] The presence of both hydrogen bond donors (amide N-H) and acceptors (carbonyl and carboxylic acid oxygens) allows for the formation of intricate supramolecular structures. This guide provides a comprehensive overview of the synthesis and detailed structural elucidation of this compound through various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 7743-39-7 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [1][2] |

| Molecular Weight | 236.22 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the diacetylation of its precursor, 3,5-diaminobenzoic acid, using an acetylating agent like acetic anhydride.[1][3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from the acetylation of 3,5-diaminobenzoic acid.[3]

Materials:

-

3,5-Diaminobenzoic acid

-

Acetic anhydride

-

Deionized water

Procedure:

-

Suspend 3,5-diaminobenzoic acid in deionized water in a reaction vessel equipped with a stirrer and a thermometer.[3]

-

Heat the suspension to 70-75 °C with constant stirring.[3]

-

Slowly add acetic anhydride dropwise to the heated suspension. An exothermic reaction will occur. Maintain the temperature between 70-80 °C.[3]

-

After the addition is complete, continue stirring the reaction mixture at 70-75 °C for 1-2 hours to ensure the reaction proceeds to completion.[3]

-

Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.[3]

-

Filter the precipitate and wash it thoroughly with cold deionized water.[3]

-

Dry the final product under a vacuum at 60-70 °C until a constant weight is achieved.[3]

Structural Elucidation

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.[4] Each method provides unique information about the molecular structure, and together they offer a comprehensive characterization.

Logical Workflow for Structural Elucidation

References

An In-depth Technical Guide to 3,5-Diacetamidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 3,5-diacetamidobenzoic acid

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates the synthetic workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is crucial for understanding its behavior in various experimental and developmental settings.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonym | 3,5-Bis(acetylamino)benzoic acid | PubChem[1] |

| CAS Number | 7743-39-7 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₁₁H₁₂N₂O₄ | PubChem[1] |

| Molecular Weight | 236.22 g/mol | PubChem[1] |

| Exact Mass | 236.07970687 Da | PubChem[1] |

| Monoisotopic Mass | 236.07970687 Da | PubChem[1] |

| XLogP3 | -0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 95.5 Ų | PubChem[1] |

| Appearance | Off-white to pale yellow powder | Inferred from related compounds |

| GHS Hazard Statement | H302: Harmful if swallowed | PubChem[1] |

Experimental Protocols

The synthesis of this compound is a critical step in the production of various more complex molecules, including radiographic contrast agents. The following protocol details the synthesis of this compound via the acetylation of its precursor, 3,5-diaminobenzoic acid.

Synthesis of this compound from 3,5-Diaminobenzoic Acid

This protocol is adapted from the acetylation of 3,5-diaminobenzoic acid, which serves as an intermediate step in the synthesis of 3,5-diacetamido-2,4-diiodobenzoic acid.

Materials:

-

3,5-Diaminobenzoic acid

-

Acetic anhydride

-

Deionized water

-

Reaction vessel with stirrer and thermometer

Procedure:

-

In a reaction vessel equipped with a stirrer and a thermometer, suspend 3,5-diaminobenzoic acid in deionized water.

-

Heat the suspension to a temperature of 70-75 °C while continuously stirring.

-

Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur. It is crucial to maintain the reaction temperature between 70-80 °C during this addition.

-

After the complete addition of acetic anhydride, continue to stir the reaction mixture at 70-75 °C for an additional 1-2 hours to ensure the reaction proceeds to completion.

-

Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Filter the precipitate and wash it with cold deionized water.

-

Dry the final product under a vacuum at 60-70 °C until a constant weight is achieved.

Mandatory Visualizations

The following diagram illustrates the synthetic workflow for producing this compound from its precursor, 3,5-diaminobenzoic acid.

References

The Synthesis of 3,5-Diacetamido-2,4,6-triiodobenzoic Acid: A Technical Guide to its Core Precursor

Introduction

3,5-Diacetamido-2,4,6-triiodobenzoic acid, commercially known as Diatrizoic acid, is a widely used X-ray contrast agent in medical imaging.[1][2] Its efficacy and safety are highly dependent on the purity of the final product, which necessitates a thorough understanding and control of its synthesis. This technical guide provides an in-depth examination of the synthesis of its immediate precursor, 3,5-diamino-2,4,6-triiodobenzoic acid, and the subsequent acetylation to yield Diatrizoic acid. The synthesis is a multi-step process that begins with benzoic acid and proceeds through nitration, reduction, and iodination before the final acetylation.[2][3]

Synthesis Pathway Overview

The overall synthesis pathway from benzoic acid to 3,5-diacetamido-2,4,6-triiodobenzoic acid can be summarized in the following key steps:

-

Nitration: Benzoic acid is first dinitrated to produce 3,5-dinitrobenzoic acid.[2][3]

-

Reduction: The dinitro compound is then reduced to form 3,5-diaminobenzoic acid.[2][3]

-

Iodination: The 3,5-diaminobenzoic acid undergoes iodination to yield the direct precursor, 3,5-diamino-2,4,6-triiodobenzoic acid.[2][4] This intermediate is noted to be unstable.[2]

-

Acetylation: The final step involves the N-acetylation of the diamino precursor to produce the stable 3,5-diacetamido-2,4,6-triiodobenzoic acid.[2]

The following diagram illustrates the logical flow of this synthesis process.

Experimental Protocols and Data

This section details the experimental methodologies for the key synthesis steps, with quantitative data summarized for clarity.

Step 1: Nitration of Benzoic Acid to 3,5-Dinitrobenzoic Acid

The initial step involves the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid.[3] The carboxylic acid group directs the incoming nitro groups to the meta positions.[3]

Experimental Protocol:

A common method for this reaction involves the careful addition of benzoic acid to a mixture of fuming nitric acid and concentrated sulfuric acid, followed by heating to facilitate the dinitration.

| Reactant/Parameter | Quantity/Value | Reference |

| Benzoic Acid | Starting Material | [2] |

| Nitrating Mixture | Nitric Acid & Sulfuric Acid | [2][3] |

| Temperature | Elevated | [3] |

| Reaction Time | 1-6 hours | [2] |

Step 2: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid

The reduction of the nitro groups to amino groups can be achieved through various methods, including catalytic hydrogenation.[2][3]

Experimental Protocol:

One method involves the hydrogenation of 3,5-dinitrobenzoic acid in the presence of a noble metal catalyst like platinum under pressure.[2]

| Reactant/Parameter | Quantity/Value | Reference |

| 3,5-Dinitrobenzoic Acid | Starting Material | [2] |

| Reducing Agent | Hydrogen Gas | [3] |

| Catalyst | Platinum | [2][3] |

| Pressure | Applied | [2] |

Step 3: Iodination of 3,5-Diaminobenzoic Acid

This crucial step yields the direct precursor, 3,5-diamino-2,4,6-triiodobenzoic acid. The process involves reacting 3,5-diaminobenzoic acid with an iodinating agent.

Experimental Protocol:

A representative protocol involves dissolving 3,5-diaminobenzoic acid in a sulfuric acid solution, followed by the addition of potassium iodide and hydrogen peroxide.[4]

| Reactant/Parameter | Quantity/Value | Reference |

| 3,5-Diaminobenzoic Acid | 50.0 g | [4] |

| Purified Water | 2100 ml | [4] |

| Sulfuric Acid | 50.0 g | [4][5] |

| Potassium Iodide (KI) | 180.0 g | [4][5] |

| 30% Hydrogen Peroxide (H₂O₂) | 119.2 g | [4][5] |

| Initial Temperature | 30°C | [4][5] |

| Reaction Temperature | 55°C | [4][5] |

| Reaction Time | 3 hours | [4][5] |

The workflow for the synthesis of the precursor is visualized below.

Step 4: N-Acetylation of 3,5-Diamino-2,4,6-triiodobenzoic Acid

The final step is the acetylation of the precursor to form Diatrizoic acid. This is a critical step for the stability of the final compound.[2]

Experimental Protocol:

The N-acetylation can be carried out using various acetylating agents, such as acetic anhydride or acetyl chloride.[2][3] One method involves heating the precursor with acetic acid, followed by the addition of thionyl chloride and a catalyst.[1]

| Reactant/Parameter | Quantity/Value | Reference |

| 3,5-Diamino-2,4,6-triiodobenzoic Acid | 30 g (0.0566 mol) | [1] |

| Acetic Acid | 30 g (0.5 mol) | [1] |

| Thionyl Chloride | 300 ml (4.13 mol) | [1] |

| Catalyst (4-dimethylaminopyridine) | 0.5 g | [1] |

| Reaction Temperature | Not to exceed 60°C | [1] |

| Molar Yield | > 80% | [5] |

Conclusion

The synthesis of 3,5-diacetamido-2,4,6-triiodobenzoic acid is a well-established process involving several key transformations. The direct precursor, 3,5-diamino-2,4,6-triiodobenzoic acid, is synthesized through a controlled iodination of 3,5-diaminobenzoic acid. Careful control of reaction conditions, particularly during the iodination and acetylation steps, is crucial for achieving high purity and yield of the final active pharmaceutical ingredient. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and manufacturing.

References

- 1. Synthesis method of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]

- 3. homework.study.com [homework.study.com]

- 4. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. benchchem.com [benchchem.com]

The Pivotal Role of 3,5-Diacetamidobenzoic Acid in the Synthesis of Iodinated Radiocontrast Agents

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3,5-Diacetamidobenzoic acid is a crucial aromatic building block in the synthesis of a significant class of X-ray contrast agents. Its structure, featuring a benzoic acid core with two strategically placed acetamido groups, provides a scaffold for the regioselective introduction of iodine atoms, a fundamental requirement for radiopacity. This technical guide delves into the integral role of this compound in the synthesis of iodinated contrast media, providing a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the logical progression from this key intermediate to advanced contrast agent precursors.

Introduction

Iodinated contrast agents are indispensable diagnostic tools in modern medicine, enabling the visualization of internal body structures through X-ray-based imaging techniques. The efficacy of these agents is directly proportional to their iodine content, which is responsible for the attenuation of X-rays. The synthesis of these complex molecules often relies on a multi-step process, with this compound and its precursor, 3,5-diaminobenzoic acid, serving as foundational starting materials. The acetamido groups in this compound, while deactivating, are ortho, para-directing, facilitating the introduction of iodine atoms at the 2, 4, and 6 positions of the benzene ring.[1] This controlled iodination is a critical step in achieving the high iodine concentration necessary for effective contrast enhancement.

Synthetic Pathways and Key Intermediates

The primary role of this compound is as a direct precursor to tri-iodinated aromatic rings, which form the core of many ionic and non-ionic contrast agents. The most common transformation is the electrophilic aromatic iodination to produce 3,5-diacetamido-2,4,6-triiodobenzoic acid, a key intermediate in the synthesis of agents like Diatrizoic acid.[1][2]

Synthesis of this compound

The journey often begins with the acetylation of 3,5-diaminobenzoic acid. This initial step is crucial for protecting the amino groups and directing the subsequent iodination.[3]

Caption: Synthesis of this compound from 3,5-Diaminobenzoic acid.

Iodination of this compound

The subsequent iodination is a critical step where the iodine atoms are introduced onto the aromatic ring. The conditions of this reaction can be controlled to yield either di- or tri-iodinated products.[1][3]

Caption: Iodination pathways of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic transformations involving this compound.

Synthesis of this compound from 3,5-Diaminobenzoic Acid

This protocol is adapted from the acetylation of 3,5-diaminobenzoic acid.[3]

Materials:

-

3,5-Diaminobenzoic acid

-

Acetic anhydride

-

Deionized water

Equipment:

-

Reaction vessel with stirrer and thermometer

Procedure:

-

Suspend 3,5-diaminobenzoic acid in deionized water in the reaction vessel.

-

Heat the suspension to 70-75 °C with stirring.[3]

-

Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur.

-

Maintain the temperature between 70-80 °C.[3]

-

After the addition is complete, continue stirring at 70-75 °C for 1-2 hours.[3]

-

Cool the reaction mixture to room temperature, allowing the product to precipitate.

-

Filter the precipitate and wash with cold deionized water.

-

Dry the product under vacuum at 60-70 °C to a constant weight.[3]

| Parameter | Value | Reference |

| Reaction Temperature | 70-80 °C | [3] |

| Reaction Time | 1-2 hours | [3] |

| Drying Temperature | 60-70 °C | [3] |

Synthesis of 3,5-Diacetamido-2,4,6-triiodobenzoic Acid

This protocol utilizes iodine monochloride for the tri-iodination of this compound.[1]

Materials:

-

This compound

-

Iodine monochloride (ICl)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₃)

-

Distilled water

-

Glacial acetic acid

Equipment:

-

Three-neck round-bottom flask with mechanical stirrer, reflux condenser, and dropping funnel

-

Heating mantle with temperature controller

-

Buchner funnel and filter flask

Procedure:

-

Suspend this compound (1.0 eq) in a mixture of water and glacial acetic acid in the three-neck flask.[1]

-

Slowly add a solution of iodine monochloride (at least 3.0 eq) in aqueous hydrochloric acid via the dropping funnel while stirring.[1]

-

Heat the mixture to 80-90°C and maintain for several hours to ensure complete reaction.[1]

-

Cool the mixture to room temperature to allow the crude product to precipitate.

-

Quench any unreacted iodine monochloride by adding a solution of sodium bisulfite or sodium thiosulfate until the iodine color disappears.[1]

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake sequentially with cold water and then with a small amount of cold methanol.[1]

-

Dry the purified product in a vacuum oven at 60-80°C to a constant weight.[1]

| Parameter | Value | Reference |

| Stoichiometry (ICl) | ≥ 3.0 equivalents | [1] |

| Reaction Temperature | 80-90 °C | [1] |

| Drying Temperature | 60-80 °C | [1] |

Synthesis of 3,5-Diacetamido-2,4-diiodobenzoic Acid

This protocol outlines a method for the controlled di-iodination of this compound.[3]

Materials:

-

This compound

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

Sodium thiosulfate solution

-

Deionized water

-

Ethanol

Equipment:

-

Reaction vessel protected from light

-

Ice bath

Procedure:

-

Dissolve this compound in glacial acetic acid in the reaction vessel.

-

Cool the solution in an ice bath to 0-5 °C.[3]

-

Slowly add a solution of iodine monochloride (2.0 equivalents) in glacial acetic acid dropwise while stirring vigorously.[3]

-

Maintain the temperature below 10 °C during the addition.[3]

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[3]

-

Pour the reaction mixture into a stirred solution of ice-water containing sodium thiosulfate to quench unreacted iodine.

-

Filter the precipitated solid, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.

-

Dry the crude product under vacuum.

| Parameter | Value | Reference |

| Stoichiometry (ICl) | 2.0 equivalents | [3] |

| Reaction Temperature (addition) | 0-5 °C | [3] |

| Reaction Time | 12-24 hours | [3] |

Logical Workflow in Contrast Agent Synthesis

The synthesis of advanced non-ionic contrast agents such as Iohexol and Iopamidol also originates from precursors structurally related to this compound. The core synthetic logic involves the creation of a poly-iodinated aromatic backbone, followed by the attachment of hydrophilic side chains to improve solubility and reduce toxicity.

Caption: General workflow from 3,5-diaminobenzoic acid to ionic and non-ionic contrast agents.

Conclusion

This compound is a cornerstone intermediate in the synthesis of iodinated X-ray contrast agents. Its chemical properties allow for the controlled and efficient introduction of multiple iodine atoms onto an aromatic scaffold, a fundamental prerequisite for radiopacity. The synthetic routes and protocols detailed in this guide underscore the compound's significance and provide a foundational understanding for researchers and professionals engaged in the development and manufacturing of these vital diagnostic drugs. The ability to manipulate the iodination and subsequent functionalization of this molecule has been instrumental in the evolution of safer and more effective contrast media.

References

3,5-Diacetamidobenzoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical appearance and properties of 3,5-Diacetamidobenzoic acid, a key intermediate in the synthesis of various compounds of interest to researchers, scientists, and drug development professionals. This document outlines its chemical and physical characteristics, a detailed synthesis protocol, and a general workflow for biological activity screening.

Physicochemical Properties

This compound is a derivative of benzoic acid with two acetamido groups. While specific experimental data for some of its properties are not extensively reported in publicly available literature, the following tables summarize the known and predicted characteristics. For comparative purposes, data for its precursor, 3,5-Diaminobenzoic acid, is also included.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₄ | - |

| Molecular Weight | 236.22 g/mol | - |

| Appearance | Solid | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Table 2: Physicochemical Properties of 3,5-Diaminobenzoic Acid (Precursor)

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Appearance | White to grey powder, powder with small lumps, needle solid | [3][4][5] |

| Melting Point | 235-238 °C (decomposes) | [3][4] |

| Boiling Point | 274.61°C (rough estimate) | [3] |

| Solubility | Very soluble in water. Soluble in ethanol and ether. Sparingly soluble in DMSO. Slightly soluble in Methanol. | [1][3][5] |

| Storage | Keep in dark place, Sealed in dry, Room Temperature | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of its precursor, 3,5-Diaminobenzoic acid. The following protocol is adapted from the synthesis of an intermediate for 3,5-Diacetamido-2,4-diiodobenzoic acid[6].

Materials:

-

3,5-Diaminobenzoic acid

-

Acetic anhydride

-

Deionized water

-

Hydrochloric acid (for pH adjustment, if necessary)

Procedure:

-

Suspend 3,5-Diaminobenzoic acid in deionized water in a reaction vessel equipped with a magnetic stirrer and a thermometer.

-

Heat the suspension to 70-75 °C with continuous stirring.

-

Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur. Maintain the reaction temperature between 70-80 °C during the addition.

-

After the complete addition of acetic anhydride, continue stirring the mixture at 70-75 °C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Filter the precipitate using a Buchner funnel and wash it with cold deionized water.

-

Dry the collected product under vacuum at 60-70 °C until a constant weight is achieved.

-

The purity of the synthesized this compound can be assessed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[6].

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound from 3,5-Diaminobenzoic acid.

Caption: Synthesis of this compound.

General Biological Activity Screening Workflow

While specific signaling pathways for this compound are not well-documented, the following workflow illustrates a general approach for screening its potential biological activities.

Caption: General workflow for biological activity screening.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Diaminobenzoic acid CAS#: 535-87-5 [m.chemicalbook.com]

- 4. 3,5-Diaminobenzoic acid 98 535-87-5 [sigmaaldrich.com]

- 5. 3,5-diaminobenzoic Acid - Needle Solid With Melting Point 228-240°c , Soluble In Water And Ethers at Best Price in Taixing | Yahua Chemicals Imp.&exp.(jiangsu)co.,ltd [tradeindia.com]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: Acetylation of 3,5-Diaminobenzoic Acid to 3,5-Diacetamidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-diacetamidobenzoic acid from 3,5-diaminobenzoic acid via acetylation. The document details the experimental protocol, quantitative data, and a workflow diagram to facilitate understanding and replication of the synthesis.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a central benzoic acid core with two acetamido groups, offers multiple points for further functionalization. The acetylation of the amino groups on 3,5-diaminobenzoic acid is a fundamental transformation that modifies the compound's electronic and solubility properties, making it a versatile building block for more complex molecular architectures.

Reaction Scheme

The acetylation of 3,5-diaminobenzoic acid involves the reaction of the two primary amino groups with an acetylating agent, typically acetic anhydride, to form amide bonds. The reaction proceeds as follows:

Data Presentation

The following table summarizes the key quantitative data for the starting material and the product.

| Property | 3,5-Diaminobenzoic Acid (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₈N₂O₂ | C₁₁H₁₂N₂O₄ |

| Molecular Weight | 152.15 g/mol | 236.22 g/mol |

| Appearance | White to gray powder | Off-white to pale yellow powder[1] |

| Melting Point | 235-238 °C (decomposes)[2] | Not explicitly found in searches |

| Solubility | Very soluble in water | Precipitates from aqueous solution[1] |

Experimental Protocol

This section provides a detailed methodology for the acetylation of 3,5-diaminobenzoic acid.

Materials:

-

3,5-Diaminobenzoic acid

-

Acetic anhydride

-

Deionized water

Equipment:

-

Reaction vessel equipped with a magnetic stirrer and thermometer

-

Heating mantle

-

Buchner funnel and filter flask

-

Vacuum oven

Procedure: [1]

-

In a reaction vessel, suspend 3,5-diaminobenzoic acid in deionized water.

-

With continuous stirring, heat the suspension to a temperature of 70-75 °C.

-

Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur.

-

Maintain the reaction temperature between 70-80 °C.

-

After the addition of acetic anhydride is complete, continue to stir the reaction mixture at 70-75 °C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filtered product with cold deionized water to remove any unreacted starting materials and impurities.

-

Dry the purified product under vacuum at 60-70 °C to a constant weight.

Characterization: The purity of the synthesized this compound can be assessed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1] Structural confirmation can be achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Expected Spectroscopic Data: While specific spectra for this compound were not found, the expected signals are as follows:

-

¹H NMR: Signals corresponding to the two acetyl methyl groups, the aromatic protons, and the carboxylic acid proton.[1]

-

¹³C NMR: Signals for the aromatic carbons, the carbonyl carbons of the acetyl and carboxylic acid groups, and the methyl carbons.[1]

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching, C=O stretching (from both the amide and carboxylic acid functional groups), and aromatic C-H and C=C bonds.[1]

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

References

Solubility Profile of 3,5-Diacetamidobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-diacetamidobenzoic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing a qualitative assessment of its expected solubility based on its chemical structure, general principles of solubility, and data from structurally related compounds. Furthermore, it outlines detailed experimental protocols for the accurate determination of this compound's solubility.

Core Physicochemical Properties

This compound is a derivative of benzoic acid containing two acetamido groups at the 3 and 5 positions of the benzene ring. Its structure, featuring both hydrogen bond donors (the carboxylic acid and amide N-H groups) and hydrogen bond acceptors (the carbonyl oxygens of the carboxylic acid and amide groups), dictates its solubility behavior. The presence of the polar functional groups suggests some solubility in polar solvents, while the aromatic ring provides a nonpolar character, influencing its solubility in less polar environments.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in peer-reviewed journals or chemical databases. One source mentions its solubility in aprotic organic solvents, which is expected for a compound of its structure, but provides no numerical values.[1]

The table below summarizes the expected qualitative solubility. This is an estimation based on the principles of "like dissolves like" and the properties of similar aromatic, functionalized molecules. Experimental verification is highly recommended.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | The carboxylic acid and amide groups can form hydrogen bonds with the solvent. However, the overall nonpolar character of the benzene ring may limit high solubility. |

| Polar Aprotic | DMSO, DMF, Acetone | Likely Soluble | These solvents can act as hydrogen bond acceptors for the acidic and amide protons of the molecule, and their polarity can solvate the polar functional groups. |

| Nonpolar | Hexane, Toluene | Likely Insoluble | The high polarity of the diacetamidobenzoic acid molecule is not well-matched with the nonpolar nature of these solvents. |

| Chlorinated | Dichloromethane | Sparingly Soluble | Dichloromethane has an intermediate polarity and may show some ability to dissolve the compound, but high solubility is not expected. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications in research and drug development. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.

Equilibrium Solubility Determination (Shake-Flask Method)

This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials:

-

This compound (solid, pure)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled orbital shaker or on a stirrer. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifugation is the preferred method.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic solid particles, filter the aliquot through a syringe filter.

-

Quantification:

-

HPLC Analysis: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Inject the diluted sample into the HPLC system and determine the concentration based on a pre-established calibration curve.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and no interfering substances are present, measure the absorbance of the diluted, filtered solution at a predetermined wavelength (λmax). Calculate the concentration using a calibration curve prepared with known concentrations of the compound in the same solvent.

-

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of its molecular features and the properties of the solvent. The following diagram illustrates these relationships.

References

A Technical Guide to 3,5-Diacetamidobenzoic Acid: Theoretical vs. Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diacetamidobenzoic acid (CAS No. 7743-39-7) is an amide-functionalized aromatic carboxylic acid. Its structure, featuring a central benzene ring with a carboxylic acid group and two acetamido groups, makes it a valuable trifunctional building block in medicinal chemistry and polymer science.[1][2] This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound. It details a robust experimental protocol for its synthesis, summarizes its known physicochemical properties, and offers standardized methodologies for its analytical characterization. This document aims to serve as a foundational resource for researchers utilizing this compound in complex molecular architectures and drug development.

Chemical Identity and Properties

This compound is a derivative of benzoic acid where the hydrogen atoms at the 3 and 5 positions are replaced by acetamido (-NHCOCH₃) groups. This substitution pattern significantly influences the molecule's chemical behavior. The carboxylic acid group provides a site for transformations like esterification and amide bond formation, while the acetamido groups can affect solubility and intermolecular interactions.[1][3]

Physicochemical Data: Theoretical vs. Experimental

A direct comparison of theoretical and experimental data for this compound is challenging due to the limited availability of published experimental values. The following table summarizes available computed data alongside general experimental expectations.

| Property | Theoretical Value | Experimental Value |

| Molecular Formula | C₁₁H₁₂N₂O₄ | C₁₁H₁₂N₂O₄ |

| Molecular Weight | 236.22 g/mol [4] | 236.22 g/mol |

| IUPAC Name | This compound[4] | Not Applicable |

| CAS Number | 7743-39-7[4] | Not Applicable |

| XLogP3 | -0.2[4] | Not available in cited literature. |

| Hydrogen Bond Donors | 3[4] | Not Applicable |

| Hydrogen Bond Acceptors | 5[4] | Not Applicable |

| Melting Point | Not available in cited literature. | Not available in cited literature. (Precursor, 3,5-diaminobenzoic acid, melts at 235-238 °C with decomposition).[5][6][7] |

| pKa | Not available in cited literature. | Not available in cited literature. |

Synthesis and Characterization

The primary route to synthesizing this compound is through the diacetylation of its precursor, 3,5-diaminobenzoic acid.[3]

Experimental Synthesis Protocol

This protocol is adapted from the established acetylation of 3,5-diaminobenzoic acid.[8]

Materials:

-

3,5-Diaminobenzoic acid

-

Acetic anhydride

-

Deionized water

Procedure:

-

Suspend 3,5-diaminobenzoic acid in deionized water within a reaction vessel equipped with a stirrer and thermometer.

-

Heat the suspension to 70-75 °C while stirring.

-

Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur; maintain the temperature between 70-80 °C.

-

After the addition is complete, continue to stir the mixture at 70-75 °C for 1-2 hours to ensure the reaction proceeds to completion.

-

Cool the reaction mixture to room temperature, which will cause the product, this compound, to precipitate.

-

Filter the precipitate and wash it with cold deionized water.

-

Dry the final product under a vacuum at 60-70 °C until a constant weight is achieved.[8]

-

Purity can be assessed using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

References

- 1. 3,5-Diaminobenzoic acid(535-87-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | 7743-39-7 | Benchchem [benchchem.com]

- 3. This compound | 7743-39-7 | Benchchem [benchchem.com]

- 4. 3,5-Bis(acetylamino)benzoic acid | C11H12N2O4 | CID 49351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Diaminobenzoic acid 98 535-87-5 [sigmaaldrich.com]